

3-methyl-2-oxobutanoic acid structure and properties

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Compound Focus: 3-Methyl-2-oxobutanoic acid

CAS No.: 759-05-7

Cat. No.: S564956

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Chemical Identity & Properties

This table summarizes the fundamental identifying information and selected physicochemical data for **3-methyl-2-oxobutanoic acid**.

Property Category	Details
Systematic IUPAC Name	3-methyl-2-oxobutanoic acid [1]
Other Common Names	2-Ketoisovaleric acid; α -Ketoisovalerate; 2-Oxoisovaleric acid; α -Ketovaline [1] [2] [3]
CAS Registry Number	759-05-7 [1] [2] [4]
Molecular Formula	$C_5H_8O_3$ [1] [2] [4]
Average Molecular Weight	116.115 g/mol [1] [2] [5]
Monoisotopic Mass	116.047344 Da [1] [2]

Property Category	Details
SMILES	<chem>CC(C)C(=O)C(=O)O</chem> [1]
InChI Key	QHKABH00EWYVLI - UHFFFAOYSA - N [1] [2]
Physical State	Solid / Liquid (data varies) [4] [3]
Melting Point	31.5 °C (from experimental data) [2]
Boiling Point	170.2 - 170.5 °C (at 760 mmHg) [2] [4]
Density	1.1 g/cm ³ (predicted) [4]
Log P (Octanol-Water)	0.49 (predicted) [2]

Solubility and Storage

Understanding the solubility and stability of a compound is critical for experimental design.

- **Solubility Profile:** Due to its highly polar carboxylic acid and keto functional groups, **3-methyl-2-oxobutanoic acid** is **soluble in water** [6]. It is also soluble in various polar organic solvents. Specific solubility data includes [3]:
 - **Water:** 100 mg/mL (861.18 mM)
 - **DMSO:** 30 mg/mL (258.35 mM)
- **Storage Recommendations:** The compound should be stored under refrigeration at **2-8°C** [4] [5]. For long-term storage in solution, it is recommended to keep it at **-80°C** [3].

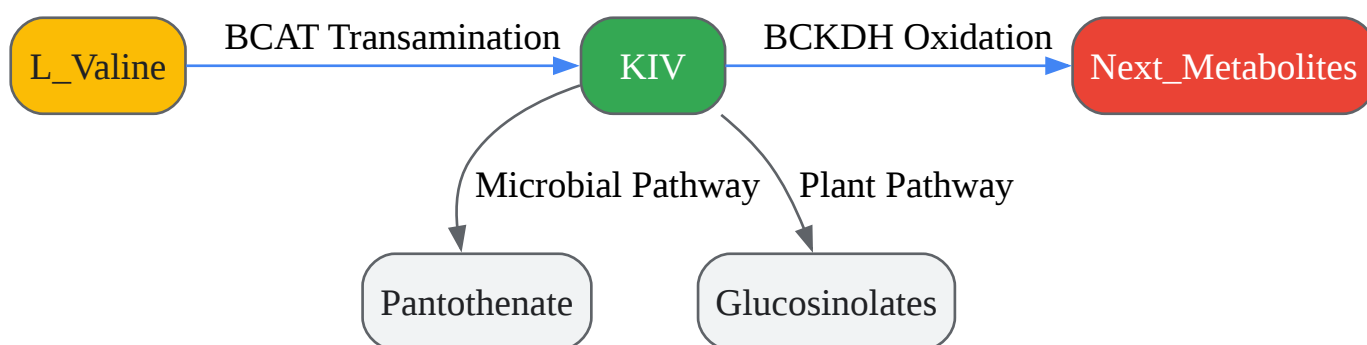
Biochemical Role and Pathways

3-methyl-2-oxobutanoic acid (α -ketoisovaleric acid) is a key metabolic intermediate at the crossroads of several crucial biochemical pathways.

- **Branched-Chain Amino Acid (BCAA) Catabolism:** It is primarily known as the **2-keto acid derivative of valine**, formed via the first step of BCAA (valine, leucine, isoleucine) breakdown catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme [2] [3].
- **Human Metabolite:** It is an endogenous metabolite found in humans and other species [1].

- **Precursor Role:** It acts as a precursor in the biosynthesis of pantothenic acid (Vitamin B5) in microorganisms like *Escherichia coli* [4].
- **Glucosinolate Biosynthesis:** In plants like *Arabidopsis thaliana* (thale cress), it is incorporated into the biosynthetic pathway for glucosinolates, which are defense-related secondary metabolites [7].
- **Toxicological Note:** While a normal metabolite, abnormally high levels are considered a **neurotoxin and metabotoxin**. Accumulation can lead to organic acidemia/aciduria, causing metabolic acidosis and neurological damage [3].

The diagram below illustrates the central role of **3-methyl-2-oxobutanoic acid** in primary metabolism.



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The central metabolic role of 3-methyl-2-oxobutanoic acid (KIV)

Safety and Handling

This compound requires careful handling in a laboratory setting. The following protocol is synthesized from safety data in the search results [4].

- **Personal Protective Equipment (PPE):** Wear laboratory coat, chemical-resistant gloves, and safety goggles.
- **Engineering Controls:** Handle the material only in a chemical fume hood to ensure adequate ventilation.
- **First Aid Measures:**
 - **Skin Contact:** Wash immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
 - **Eye Contact:** Rinse cautiously with water for several minutes, lifting eyelids. Seek medical attention if irritation continues.
 - **Inhalation:** Move the affected person to fresh air.
 - **Ingestion:** Rinse mouth thoroughly with water and seek medical attention.

Experimental Preparation and Analysis

For research use, here are key methodological details for preparing and handling the compound.

- **In Vivo Formulation Example:** One referenced protocol suggests a formulation for animal studies consisting of **10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline** to achieve a concentration of 2 mg/mL. The solution should be prepared by adding solvents sequentially with mixing and clarification at each step. Sonication and/or heating may be required [3].
- **Analytical Information:** The compound is predicted to have a **pKa (Strongest Acidic) of 3.37**, indicating it is a weak organic acid [2].

Potential as a Drug Development Target

The search results indicate investigational interest in this metabolite, though its direct clinical use is not yet established [2].

- **Drug Status:** It is categorized as an **investigational small molecule** and is not currently approved for medical use in any country [2].
- **Clinical Trials:** Recorded clinical investigations have explored its potential in conditions such as **Diabetic Nephropathy, Muscular Atrophy, and Chronic Kidney Disease**, often focusing on mitigating muscle loss [2].
- **Known Molecular Targets:** Identified protein targets include [2]:
 - Branched-chain-amino-acid aminotransferase (Humans)
 - 3-methyl-2-oxobutanoate hydroxymethyltransferase (*Neisseria meningitidis*)
 - 2-isopropylmalate synthase (*Mycobacterium tuberculosis*)

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